molecular formula C19H22N2O3S B2392094 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-26-6

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2392094
CAS No.: 954655-26-6
M. Wt: 358.46
InChI Key: GUVICEPJTRNBBI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule is a hybrid structure incorporating two pharmacologically significant motifs: a 5-oxopyrrolidine core and a benzenesulfonamide group. The 5-oxopyrrolidine (or 2-pyrrolidinone) scaffold is recognized as a privileged structure in medicinal chemistry and is a component of various natural and synthetic bioactive molecules . Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, making them attractive starting points for the design of new therapeutic agents . Concurrently, the benzenesulfonamide fragment is a versatile moiety known to contribute to biological activity and molecular recognition in various pharmaceutical compounds . The primary research value of this chemical lies in its potential as a building block or intermediate for the synthesis of more complex molecules. Researchers can explore its properties to investigate structure-activity relationships (SAR), particularly in projects targeting biologically relevant pathways. Its structural features make it a candidate for developing novel compounds with potential bioactivity. This product is intended for use in a controlled laboratory environment by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-8-9-18(15(2)10-14)25(23,24)20-12-16-11-19(22)21(13-16)17-6-4-3-5-7-17/h3-10,16,20H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVICEPJTRNBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

  • 2,4-Dimethylbenzenesulfonyl chloride – The electrophilic sulfonylation reagent.
  • (5-Oxo-1-phenylpyrrolidin-3-yl)methanamine – The nucleophilic amine intermediate.

The synthesis revolves around coupling these fragments via a sulfonamide bond, preceded by the preparation of the pyrrolidinone core.

Synthesis of (5-Oxo-1-Phenylpyrrolidin-3-yl)Methanamine

Cyclization of γ-Amino Acids

The pyrrolidinone ring is commonly synthesized via cyclization of γ-amino acid derivatives. For example, 1-phenylpyrrolidin-5-one can be prepared by heating γ-benzamidobutyric acid in the presence of acetic anhydride, facilitating intramolecular lactamization. Subsequent functionalization at the 3-position involves:

Alkylation at C-3

A Mannich reaction or allylic alkylation introduces the methyleneamine side chain. In one protocol, 1-phenylpyrrolidin-5-one reacts with formaldehyde and ammonium chloride under acidic conditions to yield 3-aminomethyl-1-phenylpyrrolidin-5-one . Alternative methods employ nucleophilic substitution with propargyl bromide or allyl halides, followed by hydrogenation.

Example Procedure :

  • Substrate : 1-phenylpyrrolidin-5-one (1.0 equiv).
  • Reagent : Allyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), NaI (0.1 equiv) in MeCN.
  • Conditions : 80°C for 8–22 h.
  • Yield : 72–89% after flash chromatography (hexane/EtOAc = 10:1).

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

This reagent is typically prepared via chlorosulfonation of 2,4-dimethylbenzene :

Chlorosulfonation Protocol

  • Substrate : 2,4-Dimethylbenzene (1.0 equiv).
  • Reagent : ClSO₃H (excess), 0–5°C.
  • Reaction Time : 4–6 h.
  • Workup : Quenched with ice-water, extracted with CH₂Cl₂, dried (Na₂SO₄), and concentrated.
  • Purity : ≥95% by ¹H-NMR.

Sulfonamide Coupling Reaction

Standard Coupling Conditions

The amine intermediate reacts with 2,4-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Amine : (5-Oxo-1-phenylpyrrolidin-3-yl)methanamine (1.0 equiv).
  • Sulfonyl Chloride : 1.2 equiv.
  • Base : Triethylamine (2.5 equiv) in CH₂Cl₂ or THF.
  • Temperature : 0°C → rt, 4–12 h.
  • Workup : Extracted with EtOAc, washed with 1M HCl, dried (Na₂SO₄), concentrated.
  • Purification : Flash chromatography (hexane/EtOAc = 4:1) or recrystallization.
  • Yield : 65–82%.

Alternative Synthetic Routes

Reductive Amination Approach

For substrates with reducible groups (e.g., nitro or cyano), catalytic hydrogenation introduces the amine:

  • Nitro Intermediate : 3-(Nitroethyl)-1-phenylpyrrolidin-5-one.
  • Catalyst : Raney Ni (50% wt), H₂ (50–145 psi).
  • Solvent : Ethanol/HCl.
  • Yield : 70–85% after distillation.

Microwave-Assisted Synthesis

Accelerating the coupling step via microwave irradiation reduces reaction times:

  • Conditions : 100°C, 30 min, DMF solvent.
  • Yield : Comparable to conventional methods (78%).

Optimization and Troubleshooting

Common Challenges

  • Low Coupling Yields : Often due to moisture-sensitive sulfonyl chlorides. Solutions include rigorous drying of solvents and reagents.
  • Byproduct Formation : Over-alkylation at the pyrrolidinone nitrogen. Mitigated by using bulky bases (e.g., DIPEA) or controlled stoichiometry.

Solvent and Base Selection

Solvent Base Yield (%) Purity (%)
CH₂Cl₂ Et₃N 82 98
THF Pyridine 75 95
MeCN K₂CO₃ 68 93

Data aggregated from

Characterization and Quality Control

  • ¹H-NMR (CDCl₃): δ 2.43 (s, 3H, Ar-CH₃), 3.80 (d, 1H, N-CH₂), 7.27–7.31 (m, 5H, Ph).
  • MS (ESI+) : m/z 395.2 [M+H]⁺.
  • HPLC Purity : ≥98% (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Production Considerations

  • Catalyst Recycling : Raney Ni reuse protocols reduce costs.
  • Continuous Flow Systems : Enhance safety and yield for exothermic steps (e.g., sulfonylation).

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

2.1. Core Structural Variations
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): This analog replaces the pyrrolidinone group with a 5-methyloxazole ring. Its antimicrobial focus highlights how substituent size and polarity dictate target selectivity .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This complex derivative incorporates a chromene-oxo-pyrazolopyrimidine system. The fluorinated aromatic rings and extended π-system likely enhance binding affinity to targets like kinases or DNA, though at the cost of synthetic complexity (28% yield reported).
2.3. Physicochemical Properties
  • Molecular Weight and Mass Spectrometry: The compound in (C₁₂H₁₆NO₂S⁺, m/z 238.0896) is simpler than the target, which likely has a higher molecular weight due to the pyrrolidinone and phenyl groups. HRMS data would be essential to confirm its molecular formula and fragmentation patterns .
  • Melting Points and Solubility: The chromene-containing sulfonamide in melts at 175–178°C, indicating strong intermolecular forces. The target’s 2,4-dimethyl and phenylpyrrolidinone groups may similarly promote crystallinity but reduce aqueous solubility compared to smaller analogs like the oxazole derivative .

Biological Activity

2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its structure includes a benzenesulfonamide core, a pyrrolidine ring, and a phenyl group, which contribute to its biological activity. This article discusses its synthesis, biological mechanisms, and potential applications based on recent research findings.

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of 358.5 g/mol. The compound features a sulfonamide group that enhances its solubility in polar solvents and provides antibacterial properties typical of sulfonamides.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine derivative.
  • Cyclization to form the pyrrolidine ring.
  • Use of organic solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine.

Industrial Production : In industrial settings, continuous flow reactors and automated synthesis equipment are utilized to enhance efficiency and yield, followed by purification techniques like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The presence of the pyrrolidine and phenyl groups contributes to the compound's binding affinity and specificity.

Antibacterial Properties

As part of the sulfonamide class, this compound may exhibit antibacterial activity through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs.

Case Studies

Recent studies have explored various aspects of the compound's biological activity:

  • Enzyme Inhibition : Research indicates that derivatives containing benzenesulfonamide moieties have been evaluated for their ability to inhibit HIV-1 capsid assembly, showcasing their potential as antiviral agents .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that certain derivatives exhibit significant effects on cancer cell lines, suggesting potential applications in oncology .

Research Findings

Study FocusFindings
Antiviral ActivityCompounds with similar structures demonstrated inhibition of HIV-1 CA assembly .
Enzyme InteractionSulfonamide derivatives showed binding affinity to specific enzymes involved in metabolic pathways.
Cytotoxic EffectsSome derivatives exhibited cytotoxicity against various cancer cell lines, indicating potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step reactions, including condensation of pyrrolidinone derivatives with benzenesulfonamide precursors. Key intermediates are characterized via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity . Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side products like hydrolyzed pyrrolidinone derivatives .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • Answer :

  • X-ray crystallography resolves the 3D structure, including bond angles and dihedral angles (e.g., monoclinic crystal system with space group P2₁/n) .
  • HPLC monitors reaction progress and purity (>95% purity threshold) .
  • FT-IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. How do researchers address solubility challenges during in vitro assays?

  • Answer : Solubility is optimized using co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) assesses aggregation propensity, which can confound bioactivity data .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields in multi-step syntheses?

  • Answer :

  • Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal temperature, solvent ratios, and catalyst loading .
  • Continuous flow chemistry improves reproducibility and scalability for steps like allylation or sulfonamide coupling .
  • In situ monitoring via Raman spectroscopy reduces side-product formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Dose-response curve normalization accounts for batch-to-batch variability in compound purity .
  • Off-target profiling (e.g., kinase panel screens) identifies confounding interactions, such as inhibition of cytochrome P450 isoforms .
  • Molecular dynamics simulations predict binding modes to clarify structure-activity relationships (SAR) .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Answer :

  • Enzyme kinetics assays (e.g., Michaelis-Menten analysis with varying substrate concentrations) determine inhibition type (competitive/uncompetitive) .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG) and stoichiometry .
  • Cryo-EM or X-ray co-crystallography visualizes ligand-enzyme interactions at atomic resolution .

Q. How do researchers validate target specificity in cellular models?

  • Answer :

  • CRISPR-Cas9 knockout cell lines confirm on-target effects by rescuing activity in null mutants .
  • Chemical proteomics (e.g., affinity-based protein profiling) identifies off-target binding partners .
  • Metabolic labeling (e.g., SILAC) tracks downstream pathway modulation .

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